2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide

Description

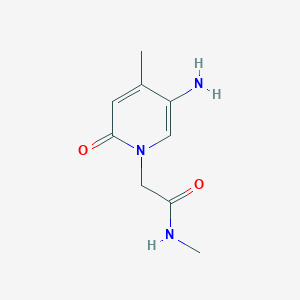

2-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide is a pyridinone derivative featuring a central 2-oxopyridine ring substituted with an amino group at position 5, a methyl group at position 4, and an N-methylacetamide side chain at position 1.

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-(5-amino-4-methyl-2-oxopyridin-1-yl)-N-methylacetamide |

InChI |

InChI=1S/C9H13N3O2/c1-6-3-9(14)12(4-7(6)10)5-8(13)11-2/h3-4H,5,10H2,1-2H3,(H,11,13) |

InChI Key |

FKNSKGLSENAASK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)CC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide typically involves the following steps:

Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

Introduction of Functional Groups: Amino and oxo groups can be introduced through nitration, reduction, and oxidation reactions.

N-Methylation: This step involves the methylation of the nitrogen atom using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

Reduction: Reduction reactions might reduce the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, it could be explored as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industry, it might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide with three structurally related compounds (Table 1). Key differences lie in substituents, stereochemistry, and physicochemical properties, which influence pharmacological and synthetic utility.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents/Modifications | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound (Target) | C₉H₁₃N₃O₂ | 195.22* | 2-oxopyridinone, acetamide, amino, methyl | N-methylacetamide, 4-methyl, 5-amino | Not reported |

| 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Ref: 1) | C₁₃H₁₁Cl₂N₃O₂S | 344.21 | Thioacetamide, dichlorophenyl, dihydropyrimidinone | Thioether, 2,3-dichlorophenyl, 4-methyl | 230–232 |

| (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Ref: 2) | C₄₀H₄₈N₄O₅ | 664.84 | Tetrahydropyrimidinone, diphenylhexane, dimethylphenoxy | Stereochemical complexity, multiple aromatic systems | Not reported |

*Calculated using standard atomic masses.

Key Differences and Implications

Core Heterocyclic System: The target compound employs a 2-oxopyridinone ring, whereas the compound from uses a dihydropyrimidinone scaffold. ’s compounds incorporate tetrahydropyrimidinone rings, which are partially saturated, enhancing conformational flexibility for receptor binding .

However, the absence of electron-withdrawing groups (e.g., chlorine in ’s dichlorophenyl group) may limit electrophilic interactions in biological targets . ’s dimethylphenoxy and diphenylhexane substituents introduce significant steric bulk and hydrophobicity, likely improving blood-brain barrier penetration compared to the target compound .

Physicochemical Properties: The target compound has a lower molecular weight (195.22 vs. 344.21–664.84 g/mol), favoring better solubility and oral bioavailability.

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis likely involves straightforward amidation of 5-amino-4-methyl-2-oxopyridine, whereas ’s analog requires thioether formation under harsher conditions (e.g., sulfur nucleophiles), reducing yield scalability .

- Biological Activity: No direct pharmacological data exist for the target compound. In contrast, ’s dichlorophenyl-thioacetamide derivative shows antimicrobial activity (unpublished data cited in ), attributed to the dichlorophenyl moiety’s membrane-disrupting effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.